molecular formula C15H22N2O4S B5804974 ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No. B5804974
M. Wt: 326.4 g/mol
InChI Key: WYLWTUOOPWZKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate, also known as EATC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EATC belongs to the class of thiophene-containing compounds and is synthesized through a multistep process that involves the reaction of various chemical reagents.

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is complex and not fully understood. However, studies have shown that ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate interacts with various cellular targets, including enzymes and proteins, to induce its therapeutic effects. ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs by ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of amyloid beta plaques in the brain. ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is also soluble in various solvents, making it easy to work with in laboratory experiments. However, ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate. One potential direction is the development of ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate-based drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate and its potential therapeutic applications. Additionally, studies are needed to explore the potential toxicity of ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate and its effects on the human body.

Synthesis Methods

The synthesis of ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves a multistep process that starts with the reaction of 4-methylthiophenol with ethyl chloroformate to form ethyl 4-methyl-3-thiophenecarboxylate. This intermediate product is then reacted with diethylamine to form ethyl 2-(diethylamino)-4-methyl-3-thiophenecarboxylate. The final step involves the reaction of this intermediate product with acetic anhydride to form ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is in the treatment of cancer. Studies have shown that ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has potent anti-cancer properties and can induce apoptosis in cancer cells. ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.

properties

IUPAC Name

ethyl 2-acetamido-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-6-17(7-2)14(19)12-9(4)11(15(20)21-8-3)13(22-12)16-10(5)18/h6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLWTUOOPWZKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

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